N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide
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Overview
Description
N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a furan ring, and a sulfamoyl group, making it a unique and versatile molecule. Thiophene and furan rings are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. One common method involves the condensation of 3-methyl-1-(thiophen-2-yl)butan-1-one with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5). The resulting intermediate is then treated with sulfamoyl chloride (SO2Cl2) under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The sulfamoyl group can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and furan rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the sulfamoyl group can enhance the compound’s binding affinity to specific targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(3-substituted thiophen-2-yl)carbamimidothioates: These compounds share the thiophene ring and exhibit similar chemical properties.
Thiophene derivatives: Various thiophene-based compounds with different substituents on the thiophene ring.
Furan derivatives: Compounds containing the furan ring with different functional groups.
Uniqueness
N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide is unique due to the presence of both thiophene and furan rings, along with the sulfamoyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18N2O4S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3-methyl-1-thiophen-2-ylbutyl)-5-sulfamoylfuran-2-carboxamide |
InChI |
InChI=1S/C14H18N2O4S2/c1-9(2)8-10(12-4-3-7-21-12)16-14(17)11-5-6-13(20-11)22(15,18)19/h3-7,9-10H,8H2,1-2H3,(H,16,17)(H2,15,18,19) |
InChI Key |
RMPYHGLCGMSNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CS1)NC(=O)C2=CC=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
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